3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid
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Overview
Description
3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid is a synthetic organic compound with significant potential across various scientific disciplines. This compound features a unique structure that includes an ethoxymethyl group, a pyrazole ring, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the pyrazole core – This involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base to introduce the ethoxymethyl group.
Step 2: : Introduction of the propanoic acid side chain – This is achieved by a Friedel-Crafts acylation reaction, using propanoic acid chloride as the acylating agent.
Industrial Production Methods
Large-scale production typically utilizes a continuous flow system to ensure consistent product quality.
Catalysts like pyridine are used to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidizing agents such as potassium permanganate can convert the methyl groups into carboxylic acids.
Reduction: : Lithium aluminium hydride can reduce the pyrazole ring, altering its electronic properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Chlorine gas in the presence of a Lewis acid like aluminium chloride.
Major Products
Oxidation products include carboxylic acids.
Reduction products lead to modified pyrazole derivatives.
Substitution reactions yield functionalized pyrazole compounds.
Scientific Research Applications
3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid finds applications across various fields:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : As a probe to study enzyme interactions due to its unique structure.
Medicine: : Potential use in drug discovery for anti-inflammatory and analgesic properties.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes such as cyclooxygenase and lipoxygenase.
Pathways: : Inhibition of enzyme activity, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
When compared to similar compounds, 3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid stands out due to its unique combination of an ethoxymethyl group and a propanoic acid moiety. Similar compounds include:
3-[1-(hydroxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid.
3-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid.
By understanding the structure and function of this compound, scientists can explore its full potential in various applications. Hope this gave you an interesting window into a fascinating world!
Properties
IUPAC Name |
3-[1-(ethoxymethyl)-3,5-dimethylpyrazol-4-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-17-7-14-10(4)11(9(3)13-14)6-8(2)12(15)16/h8H,5-7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDKLJYORYQNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=N1)C)CC(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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